molecular formula C8H11F3N2 B3031722 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 646455-60-9

1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3031722
M. Wt: 192.18 g/mol
InChI Key: OXTAAXVCDQASCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alkyne, aromatic, alcohol, ether, etc.) is also identified based on its functional groups.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The conditions, reagents, and products of these reactions are reported.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, and reactivity with various reagents are also analyzed.


Scientific Research Applications

  • Chemical Reactivity and Functionalization

    • 1-Isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates variable reactivity, allowing for site-selective functionalization. Different reagents lead to selective deprotonation and carboxylation at specific positions on the heterocycle. This adaptability is crucial for synthesizing diverse isomers and congeners, enhancing its utility in chemical synthesis (Schlosser et al., 2002).
  • Synthesis of Tricyclic, Trifluoromethylated Compounds

    • The compound plays a role in the synthesis of new tricyclic, trifluoromethylated compounds. These structures are significant in medicinal chemistry, potentially offering novel therapeutic properties (Lam et al., 2022).
  • Use in Organometallic Chemistry

    • In organometallic chemistry, derivatives of 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole are used to create palladium complexes. These complexes are integral in asymmetric allylic alkylation reactions, a key process in synthesizing optically active compounds (Bovens et al., 1993).
  • Antimicrobial Agent Synthesis

    • Its derivatives are being explored for their potential as antimicrobial agents. Some synthesized compounds have shown broad-spectrum antimicrobial activities, highlighting their promise in addressing infectious diseases (Bhat et al., 2016).
  • Mechanoluminescence in OLEDs

    • Pyrazole derivatives containing trifluoromethyl groups are used in the synthesis of Pt(II) phosphors, which exhibit mechanoluminescence. These materials are important for creating efficient white OLEDs (Organic Light Emitting Diodes), with applications in display and lighting technologies (Huang et al., 2013).
  • Electroluminescence in OLEDs

    • Additionally, these pyrazole derivatives are integral in synthesizing iridium(III) complexes used in OLEDs, particularly for achieving high-efficiency electroluminescence in orange-red light emitting devices. This contributes to the development of more efficient and versatile OLEDs (Su et al., 2021).
  • Advanced Applications in Lithium Ion Batteries

    • A novel methylated pyrazole derivative, synthesized using 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole, has been studied for high voltage applications in lithium-ion batteries. This research is crucial for improving the performance and longevity of batteries in electronic devices (von Aspern et al., 2020).
  • Solid-State Structural Characterization

    • The compound's derivatives have been characterized in the solid state using techniques like crystallography and NMR spectroscopy. Understanding these structures is essential for developing new materials and pharmaceuticals (Claramunt et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures are also outlined.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, and any further studies that could be conducted to learn more about it.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have access to a library or a university database, you might be able to find more specific information there. If you’re working in a lab, please always follow safety guidelines when handling chemicals. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-5(2)13-4-6(3)7(12-13)8(9,10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAAXVCDQASCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381438
Record name 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

646455-60-9
Record name 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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